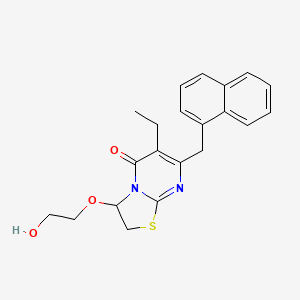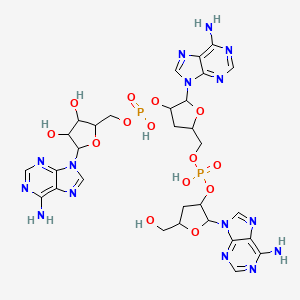![molecular formula C21H20N4O2 B12804710 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]- CAS No. 68213-95-6](/img/structure/B12804710.png)
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(o-Tolylazo)-6-(2,4-xylylazo)resorcinol is an azo compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its complex structure, which includes multiple aromatic rings and azo groups, contributing to its stability and color intensity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolylazo)-6-(2,4-xylylazo)resorcinol typically involves the diazotization of o-methylaniline followed by coupling with naphthalen-2-ol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale diazotization and coupling reactions, often conducted in specialized reactors to maintain the required conditions and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(o-Tolylazo)-6-(2,4-xylylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Corresponding amines from the cleavage of azo bonds.
Substitution: Substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-(o-Tolylazo)-6-(2,4-xylylazo)resorcinol has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying different substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Widely used in the textile and printing industries for coloring fabrics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with biological molecules, potentially leading to therapeutic effects. The pathways involved often include interactions with enzymes and other proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Solvent Orange 2: Another azo dye with similar structural features but different substituents.
Oil Red XO: A related compound used in similar applications but with different color properties.
Uniqueness
4-(o-Tolylazo)-6-(2,4-xylylazo)resorcinol is unique due to its specific combination of substituents, which confer distinct color properties and stability. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
68213-95-6 |
|---|---|
Fórmula molecular |
C21H20N4O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-[(2,4-dimethylphenyl)diazenyl]-6-[(2-methylphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H20N4O2/c1-13-8-9-17(15(3)10-13)23-25-19-11-18(20(26)12-21(19)27)24-22-16-7-5-4-6-14(16)2/h4-12,26-27H,1-3H3 |
Clave InChI |
OLPHSMJJXZMULF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=CC=C3C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



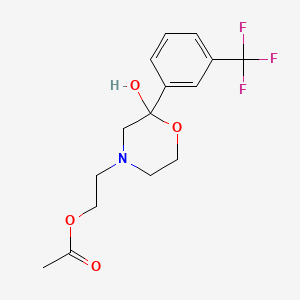

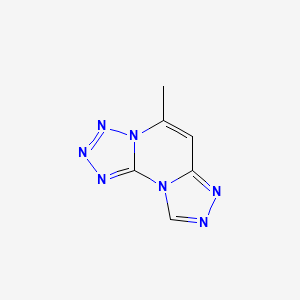
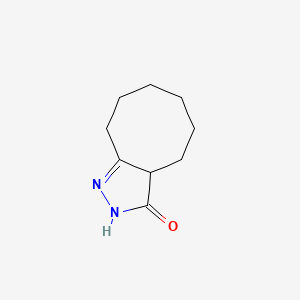
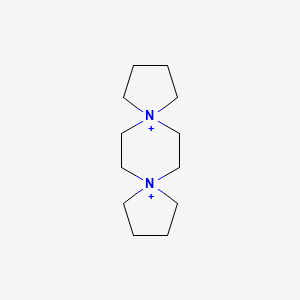
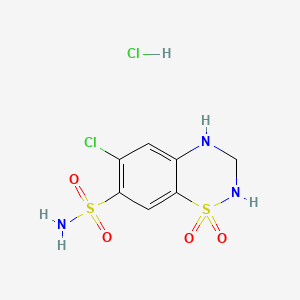

![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)


